molecular formula C7H6ClNO3 B2614666 3-(Chloromethyl)-4-nitrophenol CAS No. 1261839-00-2

3-(Chloromethyl)-4-nitrophenol

Cat. No.: B2614666
CAS No.: 1261839-00-2
M. Wt: 187.58
InChI Key: JKIIRTYAMKLAOU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-nitrophenol is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group at the third position and a nitro group at the fourth position

Scientific Research Applications

3-(Chloromethyl)-4-nitrophenol has several applications in scientific research:

Mechanism of Action

This typically applies to bioactive compounds and describes how the compound interacts with biological systems .

Safety and Hazards

This involves identifying the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-nitrophenol typically involves the chloromethylation of 4-nitrophenol. This process can be achieved through the Blanc chloromethylation reaction, which involves the reaction of 4-nitrophenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are generally acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of chloromethyl methyl ether as a chloromethylating agent in the presence of a strong acid catalyst can also be employed to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenols or thioethers.

    Reduction: Formation of 3-(Chloromethyl)-4-aminophenol.

    Oxidation: Formation of quinone derivatives.

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)-4-nitrophenol is unique due to the presence of both chloromethyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(chloromethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIIRTYAMKLAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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